molecular formula C17H17ClN2O4S B3577460 N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3577460
M. Wt: 380.8 g/mol
InChI Key: RRYBETCBHVTVOI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both aromatic and heteroaromatic rings in its structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 2-chlorophenyl isothiocyanate with 3,4,5-trimethoxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens, alkylating agents, and various catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted aromatic and heteroaromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antitubercular agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide
  • N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide
  • N-(2-chlorophenylcarbamothioyl)-2-methylbenzamide

Uniqueness

N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of aromatic and heteroaromatic rings, which confer distinct chemical and biological properties. Its trimethoxy substitution pattern enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(21)20-17(25)19-12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYBETCBHVTVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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